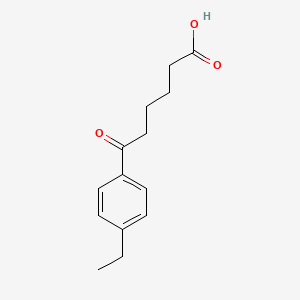

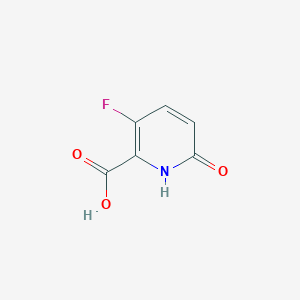

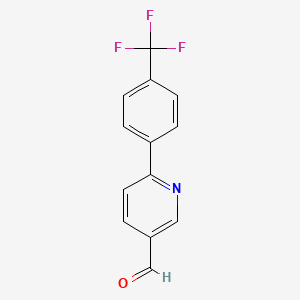

![molecular formula C10H18N2O2 B1323542 叔丁基 (1R,5S)-3,6-二氮杂双环[3.2.0]庚烷-6-羧酸酯 CAS No. 799279-81-5](/img/structure/B1323542.png)

叔丁基 (1R,5S)-3,6-二氮杂双环[3.2.0]庚烷-6-羧酸酯

描述

The compound tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a multifunctional molecule that is part of a broader class of bicyclic structures with potential applications in medicinal chemistry. These structures are of interest due to their ability to access chemical space complementary to piperidine ring systems, which are prevalent in pharmaceuticals .

Synthesis Analysis

The synthesis of related bicyclic compounds has been achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using scalable routes, which are beneficial for further selective derivatization . Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–Kinase inhibitor K-115, was accomplished through intramolecular Fukuyama–Mitsunobu cyclization . These methods demonstrate the feasibility of constructing complex bicyclic structures that could be applied to the synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings provide a foundation for understanding the molecular structure of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds is influenced by their functional groups and stereochemistry. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated the ability to control stereochemistry and obtain pure isomers, which is crucial for the biological activity of the resulting compounds . This knowledge can be applied to predict and control the reactions of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds such as solubility, melting point, and stability are essential for their practical application. The synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the properties of bicyclic compounds . These properties are likely to be relevant for tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and can guide its application in various fields.

科学研究应用

合成和化学性质

高效合成:已开发出一种高效可扩展的路线,用于合成对映体纯的叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸酯。与传统方法相比,该方法显示出显著的改进,包括从市售手性内酯的创新出发点,以及避免繁琐纯化的差向异构化/水解步骤(Maton 等,2010)。

哌啶衍生物的合成:研究探索了叔丁基 6-(2-羟乙基)-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸酯中环氧烷环的分子内亲核开环,以产生叔丁基 (3aR,7aS)-3a-羟基六氢呋喃[2,3-c]吡啶-6(2H)-羧酸酯。与各种亲电试剂的进一步反应产生 N-取代的六氢呋喃[2,3-c]吡啶衍生物(Moskalenko 和 Boev,2014)。

谷氨酸类似物的合成:另一项研究工作重点关注使用跨环烷基化步骤从 L-丝氨酸合成谷氨酸类似物,该步骤形成了叔丁基 7-苄氧羰基-7-氮杂双环[2.2.1]-2-庚烯-1-羧酸酯。这项工作代表了合成复杂有机化合物的重要一步(Hart 和 Rapoport,1999)。

生物学和药学研究

尼古丁乙酰胆碱受体激动剂:已合成并评估了一系列源自 3,6-二氮杂双环[3.2.0]庚烷的强效神经元尼古丁乙酰胆碱受体 (nAChR) 配体。该研究考察了结构变异如何影响结合亲和力和激动剂活性,从而发现了具有药理潜力的化合物(Ji 等,2007)。

抗菌剂:对 7-取代-1-叔丁基-6-氟喹诺酮-3-羧酸和 7-取代-1-叔丁基-6-氟-1,8-萘啶-3-羧酸的研究已证明了潜在的抗菌活性。这项研究重点关注在体外和体内显示出显着疗效的特定化合物,为新抗菌剂的开发做出贡献(Bouzard 等,1989)。

属性

IUPAC Name |

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCQQZHIBTVQAB-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

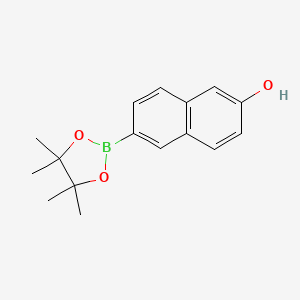

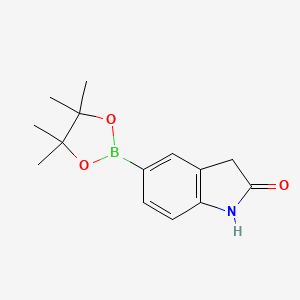

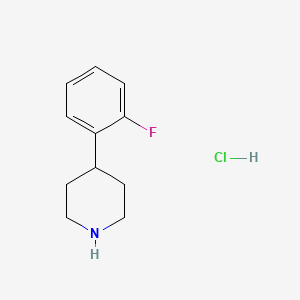

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

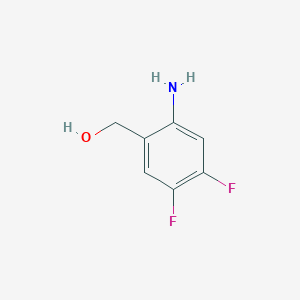

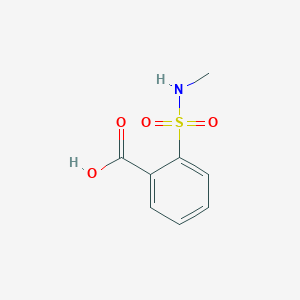

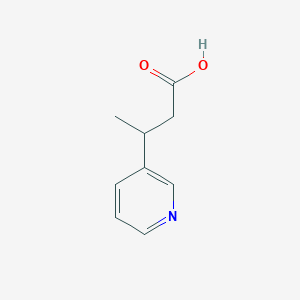

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

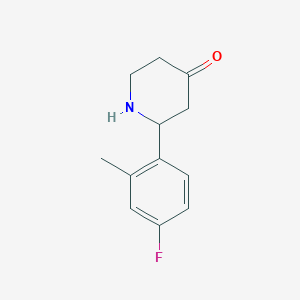

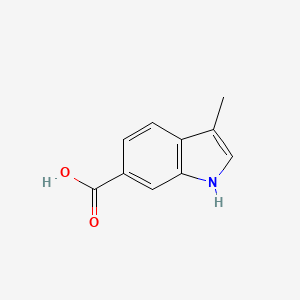

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)